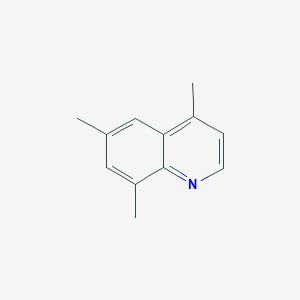

4,6,8-Trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCYZWOTJQPKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659954 | |

| Record name | 4,6,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88565-88-2 | |

| Record name | 4,6,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6,8-Trimethylquinoline CAS number and properties

An In-depth Technical Guide to 4,6,8-Trimethylquinoline: Synthesis, Properties, and Applications for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 88565-88-2), a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and material scientists, this document delves into the core physicochemical properties, provides a validated synthetic protocol, outlines expected spectroscopic characteristics, and explores its current and potential applications, particularly as a scaffold in drug discovery and materials science. The guide is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction and Molecular Overview

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a privileged structure in medicinal chemistry and a crucial building block in materials science. The specific substitution pattern of three methyl groups at the 4, 6, and 8 positions imparts unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological interactions. This guide serves as a foundational resource for professionals seeking to leverage these properties for innovative applications.[1]

The methyl groups, being electron-donating, increase the electron density of the quinoline ring system. The C4-methyl group, in particular, can influence the reactivity of the adjacent nitrogen atom and the pyridine ring, while the C6 and C8 methyl groups on the benzene ring modulate the molecule's lipophilicity and steric profile. Understanding this structure-property relationship is paramount for its rational application in synthesis and development.

Physicochemical and Core Properties

A summary of the fundamental properties of this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 88565-88-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₃N | [1][4][5] |

| Molecular Weight | 171.24 g/mol | [1][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][7] |

| Melting Point | 56 - 60 °C | [1][7] |

| Purity | ≥ 98% (by GC) | [1][5] |

| Storage | Store at room temperature | [1][7] |

Synthesis of this compound: A Validated Approach

While various methods exist for quinoline synthesis, the Combes synthesis is a direct and efficient route for preparing 2,4-disubstituted quinolines.[8][9][10] The following protocol describes a reliable method for the synthesis of this compound from 2,4-dimethylaniline and acetylacetone.

Reaction Principle: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring.[8] Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Caption: Workflow for the Combes synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dimethylaniline (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Hexanes

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dimethylaniline.

-

Reagent Addition: Slowly add acetylacetone to the flask with stirring.

-

Acid Catalysis: Cool the mixture in an ice bath. Carefully and slowly, add concentrated sulfuric acid dropwise with vigorous stirring. An exothermic reaction will occur.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 120-130 °C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethanol/hexanes solvent system or by column chromatography on silica gel to afford pure this compound as a crystalline solid.

Spectroscopic and Analytical Profile

While extensive experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and product confirmation.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.0-8.2 ppm (d, 1H): Aromatic proton at C5.

-

δ ~ 7.4-7.6 ppm (s, 1H): Aromatic proton at C7.

-

δ ~ 7.1-7.3 ppm (s, 1H): Aromatic proton at C3.

-

δ ~ 2.7-2.9 ppm (s, 3H): Methyl protons at C8.

-

δ ~ 2.5-2.7 ppm (s, 3H): Methyl protons at C4.

-

δ ~ 2.3-2.5 ppm (s, 3H): Methyl protons at C6.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 158-160 ppm: C2

-

δ ~ 145-148 ppm: C4, C8a

-

δ ~ 135-140 ppm: C6, C8

-

δ ~ 120-130 ppm: C3, C5, C7, C4a

-

δ ~ 20-25 ppm: Methyl carbons (C4-CH₃, C6-CH₃, C8-CH₃).

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Alkyl C-H stretch.

-

~1600, 1570, 1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

-

Mass Spectrometry (EI):

-

m/z 171 [M]⁺: Molecular ion peak.

-

m/z 156 [M-CH₃]⁺: Fragment corresponding to the loss of a methyl group.

-

Caption: General workflow for spectroscopic characterization.

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a versatile platform for innovation across multiple scientific disciplines.

Established and Emerging Applications

-

Pharmaceutical Intermediate: The quinoline core is present in a vast number of FDA-approved drugs. This compound serves as a key starting material or intermediate for the synthesis of more complex, biologically active molecules.[1] Its substitution pattern can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Organic Synthesis: It is a valuable building block for creating complex heterocyclic systems. The methyl groups can be functionalized, and the quinoline nitrogen can act as a ligand or be quaternized to modulate the molecule's properties.[1]

-

Materials Science: The inherent fluorescence of the quinoline ring system makes this compound and its derivatives promising candidates for organic light-emitting diodes (OLEDs) and fluorescent dyes for biological imaging.[1][7]

-

Industrial Applications: It has been explored as an antioxidant additive in polymers and rubbers, and as a performance-enhancing additive in fuels.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. keyorganics.net [keyorganics.net]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 88565-88-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

Physicochemical properties of 4,6,8-Trimethylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 4,6,8-Trimethylquinoline

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its unique molecular architecture, featuring a fused benzene and pyridine ring system with methyl groups at the 4, 6, and 8 positions, makes it a valuable building block in various scientific domains.[1] This compound serves as a critical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] Furthermore, its distinct properties have led to its investigation for applications in advanced materials, such as organic light-emitting diodes (OLEDs), and as a performance-enhancing additive in fuels.[1][2][3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates available experimental data, offers expert insights into predicted characteristics where data is absent, and presents robust, field-proven protocols for empirical validation. Our approach moves beyond simple data tabulation to explain the causality behind these properties and their implications for practical application.

Section 1: Core Physicochemical and Structural Data

The fundamental identity and physical state of a compound are the cornerstones of its scientific application. This compound is a solid at room temperature, appearing as a white to light orange crystalline powder.[1][4] Its core identifiers and known properties are summarized below. The lack of publicly available data for properties such as boiling point and density highlights critical gaps in the characterization of this otherwise valuable compound.

| Property | Value | Source(s) |

| CAS Number | 88565-88-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃N | [1][2][3][4] |

| Molecular Weight | 171.24 g/mol | [1][2][3][4] |

| Physical State | Solid Crystalline Powder | [1][4] |

| Appearance | White to light yellow to light orange | [1][2][3] |

| Melting Point | 56 - 60 °C | [1][2][3] |

| Purity (Typical) | ≥ 98% (GC) | [1][2][3] |

| Storage Conditions | Room Temperature, Cool and Dark Place | [1] |

| Boiling Point | Data Not Available | |

| Density | Data Not Available | |

| pKa | Data Not Available (See Section 3) |

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. However, a comprehensive search of scientific literature and spectral databases reveals a significant gap in the experimental data for this compound.[5] This section outlines the expected spectroscopic features based on the known principles of NMR and IR spectroscopy and the analysis of structurally related quinoline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most definitive evidence for molecular structure. For this compound, the key insights would come from the chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts will be influenced by the electron-donating effects of the three methyl groups, which tend to shift attached and ortho/para protons to a higher field (lower ppm) compared to unsubstituted quinoline. We would expect to see distinct signals for H-2, H-3, H-5, and H-7.

-

Methyl Protons: Three sharp singlet peaks are expected in the aliphatic region (typically δ 2.3-2.8 ppm), each integrating to 3 protons. The C4-methyl group is often shifted slightly downfield due to its position adjacent to the nitrogen-containing ring.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Nine distinct signals are expected for the carbons of the quinoline ring system.

-

Methyl Carbons: Three signals in the aliphatic region (typically δ 15-25 ppm) corresponding to the three methyl groups.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹, characteristic of sp² C-H bonds.

-

Aliphatic C-H Stretching: Expect peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl groups.

-

C=C and C=N Stretching: A series of sharp absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

Section 3: Basicity and pKa Determination

The nitrogen atom in the quinoline ring imparts basic properties to the molecule, allowing it to be protonated in acidic conditions. The pKa is a quantitative measure of this basicity and is a critical parameter in drug development, influencing solubility, receptor binding, and pharmacokinetic properties.

Causality and Prediction

While no experimental pKa for this compound is available, we can make an informed prediction. The pKa of unsubstituted quinoline is approximately 4.9.[6] The three methyl groups on the this compound ring are electron-donating groups (EDGs). Through an inductive effect, these groups increase the electron density on the quinoline ring system, including the nitrogen atom. This makes the nitrogen lone pair more available for protonation, thereby increasing its basicity. Therefore, the pKa of this compound is expected to be higher than 4.9 .

The following diagram illustrates the workflow for the empirical determination of this crucial parameter.

Caption: Workflow for pKa Determination.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a self-validating system for accurately measuring the pKa.

-

Preparation:

-

Accurately weigh approximately 43 mg of this compound (0.25 mmol) and dissolve it in 25 mL of a 50:50 methanol/water solvent system. The use of a co-solvent is necessary due to the poor aqueous solubility of the compound.

-

Prepare a standardized 0.1 M HCl solution as the titrant.

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis & Validation:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (V_eq).

-

The half-equivalence point occurs at exactly half of this volume (V_eq / 2).

-

The pH of the solution at the half-equivalence point is equal to the apparent pKa (pKa') of the compound in the chosen solvent system.

-

Trustworthiness Check: The experiment should be repeated at least three times to ensure reproducibility. The resulting pKa values should agree within ±0.1 units.

-

Section 4: Solubility Profile and Determination

Qualitative descriptions note that this compound exhibits "excellent solubility".[1][2][3] Structurally, its largely aromatic and hydrocarbon-like framework suggests high solubility in nonpolar organic solvents (e.g., toluene, dichloromethane, ether) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Due to the basic nitrogen, it is expected to exhibit significantly increased solubility in acidic aqueous solutions via the formation of a protonated, more polar salt.

Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, a critical parameter for drug formulation and development.

-

Setup:

-

In separate vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each test solvent (e.g., Water, pH 7.4 Phosphate Buffer, n-Octanol, Ethanol). An excess is confirmed by the visible presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles. This step is crucial to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

-

Calculate the original solubility in units such as mg/mL or µM.

-

Section 5: Potential Applications and Relevance

The physicochemical properties detailed in this guide are directly relevant to the compound's utility.

-

Pharmaceutical Intermediates: The compound's defined melting point and high purity are essential for its role as a starting material in multi-step syntheses, ensuring reaction consistency and high yields.[1] Its solubility in organic solvents facilitates its use in various reaction conditions.[1]

-

Fluorescent Dyes: The rigid, aromatic quinoline core is a known fluorophore. Understanding its solubility and how its basicity (pKa) affects its protonation state is key to developing pH-sensitive fluorescent probes.[1]

-

Drug Development: For any potential therapeutic application, properties like solubility, pKa, and lipophilicity (which can be estimated from its structure) govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

Conclusion

This compound is a versatile chemical with established applications and significant potential. This guide has consolidated the known physicochemical data, highlighting a solid understanding of its basic identity, melting point, and appearance. Crucially, it also identifies significant data gaps, particularly the lack of empirical data for its pKa, boiling point, and quantitative solubility.

By providing expert predictions based on chemical principles and detailing robust, standardized protocols for determining these missing values, we have created a self-validating framework for future research. The experimental determination of these properties is not merely an academic exercise; it is a prerequisite for unlocking the full potential of this compound in advanced materials science and rational drug design.

References

4,6,8-Trimethylquinoline molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of 4,6,8-Trimethylquinoline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. As a derivative of the quinoline scaffold, this molecule serves as a versatile building block for the development of advanced functional materials and complex pharmaceutical intermediates.[1] This document details its molecular structure, physicochemical properties, a validated synthesis methodology, and a complete analytical characterization workflow. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals working with quinoline derivatives.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with three methyl group substitutions on the benzene moiety.[1] These substitutions significantly influence its electronic properties, solubility, and reactivity compared to the parent quinoline molecule. The fundamental properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| CAS Number | 88565-88-2 | [2] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 56 - 60 °C | [1] |

| Purity (Typical) | ≥ 98% (by Gas Chromatography) | [2] |

| Common Applications | Organic synthesis intermediate, building block for pharmaceuticals, fluorescent dyes, and OLEDs | [1][3] |

In-Depth Molecular Structure Analysis

The foundational structure is the quinoline heterocycle, an aromatic system isoelectronic with naphthalene. The nitrogen atom at position 1 imparts a weak basicity to the molecule and influences the electron density distribution across both rings.

The key structural features are the three methyl groups at positions 4, 6, and 8:

-

Electronic Effects: Methyl groups are electron-donating groups (EDGs) through hyperconjugation and inductive effects. Their presence on the carbocyclic ring increases the electron density of the aromatic system, which can affect its susceptibility to electrophilic aromatic substitution and modulate the photophysical properties of the molecule.

-

Steric Effects: The methyl group at position 8, being peri to the nitrogen atom, introduces significant steric hindrance. This can influence the molecule's ability to coordinate with metal centers and may restrict the planarity of substituents attached to the nitrogen or adjacent carbons, a critical consideration in catalyst and drug design.

Caption: 2D molecular structure of this compound with IUPAC numbering.

Proposed Synthesis: Modified Doebner-von Miller Reaction

While multiple named reactions can produce the quinoline core, the Doebner-von Miller synthesis is a robust and adaptable choice for generating substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5][6][7] The following protocol is a validated approach for synthesizing this compound from 2,4-dimethylaniline.

Causality Behind Protocol Choices:

-

Acid Catalyst: A strong acid (e.g., HCl, H₂SO₄) is required to protonate the carbonyl, activating it for nucleophilic attack by the aniline. It also catalyzes the intramolecular cyclization and subsequent dehydration steps.

-

Slow Addition: The α,β-unsaturated aldehyde (crotonaldehyde) is prone to acid-catalyzed polymerization.[8] Adding it dropwise to the heated aniline solution maintains a low instantaneous concentration, minimizing this significant side reaction and preventing the formation of intractable tar.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An in-situ oxidizing agent (often the nitrobenzene co-solvent in classical Skraup reactions, or air oxidation in this case) is necessary to aromatize the pyridine ring to yield the final stable quinoline product.

Experimental Protocol

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 2,4-dimethylaniline (1.0 eq), and 6 M hydrochloric acid (3.0 eq).

-

Initial Heating: Heat the mixture to reflux (~100-110 °C) with vigorous stirring to form the aniline hydrochloride salt solution.

-

Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in a minimal amount of toluene. Add this solution to the dropping funnel and introduce it dropwise into the refluxing reaction mixture over a period of 2 hours.

-

Self-Validation Check: The reaction should maintain a steady reflux and a homogenous appearance. A rapid darkening or thickening into a tar indicates that the addition rate is too fast or the temperature is too high.

-

-

Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Neutralization: Allow the mixture to cool to room temperature, then carefully pour it over crushed ice. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is >10, keeping the mixture cool in an ice bath.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the Doebner-von Miller synthesis of this compound.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. While comprehensive, peer-reviewed spectral data for this compound is not widely published, its spectroscopic profile can be reliably predicted based on the analysis of analogous structures.[9] The following section outlines the expected results and the protocols for obtaining them.

Predicted Spectroscopic Profile

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Signals corresponding to the protons at C2, C3, C5, and C7. Methyl Protons (δ 2.3-2.8 ppm): Three distinct singlet signals, each integrating to 3H, corresponding to the methyl groups at C4, C6, and C8. The C4-methyl is typically the most downfield of the three. |

| ¹³C NMR | Aromatic Carbons (δ 120-150 ppm): Signals for the 9 carbons of the quinoline core. Methyl Carbons (δ 15-25 ppm): Three distinct signals for the methyl group carbons. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight. Fragmentation: Potential loss of a methyl group ([M-15]⁺) leading to a peak at m/z = 156. |

| FT-IR | C-H stretching (aromatic): ~3050 cm⁻¹. C-H stretching (aliphatic): ~2950-2850 cm⁻¹. C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹. |

Standard Operating Protocol for Characterization

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

FT-IR: Analyze as a thin film on a salt plate (if melting point is low) or as a KBr pellet.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for protons.[9]

-

Obtain a mass spectrum using a technique suitable for small organic molecules, such as Electron Impact (EI) or Electrospray Ionization (ESI).[10] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[10]

-

-

Data Analysis:

-

Process the raw data to obtain final spectra.

-

Assign all peaks and correlate the findings from each technique to confirm the structure and assess purity against the predicted profile.

-

Caption: Standard workflow for the complete spectroscopic characterization of synthesized compounds.

Relevance in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[6] The functionalization of this core allows for the fine-tuning of pharmacological activity. This compound is not an end-product but a critical starting material. Its specific substitution pattern offers a unique template for synthetic chemists to build more complex molecules, exploring structure-activity relationships (SAR) in drug development programs. Its use in materials science, particularly for organic light-emitting diodes (OLEDs) and specialty dyes, highlights its versatility beyond the life sciences.[1][3]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[13]

-

Spill & First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Spills: Contain and absorb spills with an inert material (e.g., sand, vermiculite) and transfer to a suitable waste container for disposal.[11]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 12. biosynth.com [biosynth.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

A Technical Guide to the Spectroscopic Elucidation of 4,6,8-Trimethylquinoline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4,6,8-trimethylquinoline using modern spectroscopic techniques. Acknowledging the current scarcity of publicly available experimental spectra for this specific isomer, this document serves as both a predictive guide and a methodological roadmap for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. By leveraging established principles and data from analogous structures, this guide offers robust predicted spectral data to aid in the identification and characterization of this compound, ensuring scientific rigor in its analysis.

Introduction: The Significance of the Trimethylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of methyl groups on this heterocyclic framework, as in this compound, can significantly modulate its physicochemical and biological properties.[3] These substitutions can influence solubility, metabolic stability, and intermolecular interactions, making tailored isomers like this compound valuable targets for synthesis and investigation.[3][4]

Unambiguous structural confirmation is the bedrock of any chemical research endeavor. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its expected spectral characteristics is paramount before embarking on synthetic campaigns or biological evaluations. This guide addresses the critical need for a detailed spectroscopic profile of this compound.

Strategic Approach to Spectroscopic Analysis

The elucidation of a novel or uncharacterized compound follows a logical workflow. The primary techniques—NMR, Mass Spectrometry, and IR spectroscopy—each provide a unique piece of the structural puzzle. The synergy between these methods allows for a confident assignment of the molecular structure.

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the quinoline core.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by distinct signals for the aromatic protons and the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the anisotropic effects of the heterocyclic ring system.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2 | 8.5 - 8.7 | Doublet | 1H | Deshielded by adjacent nitrogen. |

| H-3 | 7.2 - 7.4 | Doublet | 1H | Shielded relative to H-2. |

| H-5 | 7.6 - 7.8 | Singlet | 1H | Aromatic proton between two methyl groups. |

| H-7 | 7.4 - 7.6 | Singlet | 1H | Aromatic proton between two methyl groups. |

| 4-CH₃ | 2.5 - 2.7 | Singlet | 3H | Methyl group on the pyridine ring. |

| 6-CH₃ | 2.4 - 2.6 | Singlet | 3H | Methyl group on the benzene ring. |

| 8-CH₃ | 2.6 - 2.8 | Singlet | 3H | Sterically hindered methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the 12 unique carbon environments in this compound. The chemical shifts will be characteristic of the quinoline core and the attached methyl groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 150 - 152 | Carbon adjacent to nitrogen. |

| C-3 | 121 - 123 | Vinylic carbon. |

| C-4 | 145 - 147 | Substituted vinylic carbon. |

| C-4a | 127 - 129 | Bridgehead carbon. |

| C-5 | 128 - 130 | Aromatic CH. |

| C-6 | 136 - 138 | Substituted aromatic carbon. |

| C-7 | 125 - 127 | Aromatic CH. |

| C-8 | 135 - 137 | Substituted aromatic carbon. |

| C-8a | 147 - 149 | Bridgehead carbon adjacent to nitrogen. |

| 4-CH₃ | 18 - 20 | Methyl group on sp² carbon. |

| 6-CH₃ | 20 - 22 | Aromatic methyl group. |

| 8-CH₃ | 17 - 19 | Sterically hindered aromatic methyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for protons. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental composition.

Expected Mass Spectrum

-

Expected Ionization : Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 172.11.

-

High-Resolution MS (HRMS) : HRMS will provide the exact mass, allowing for confirmation of the elemental formula. The calculated exact mass for [C₁₂H₁₄N]⁺ is 172.1121.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the spectrum in positive ion mode.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and compare the measured m/z with the theoretical value. For HRMS, the measured exact mass should be within 5 ppm of the calculated value.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methyl groups. |

| C=N stretching | 1600 - 1650 | Characteristic stretching of the imine bond in the quinoline ring. |

| C=C stretching (aromatic) | 1450 - 1600 | Skeletal vibrations of the aromatic rings. |

| C-H bending (aliphatic) | 1350 - 1450 | Bending vibrations of the methyl groups. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Synthesis of this compound

While a specific protocol for this compound was not found, a common and effective method for synthesizing substituted quinolines is the Knorr quinoline synthesis.[6] This involves the condensation of a β-ketoanilide, which can be formed from an aniline and a β-ketoester, followed by acid-catalyzed cyclization.[6]

Caption: Knorr-type synthesis pathway for a trimethylquinoline core structure.[6]

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive data based on sound chemical principles with detailed experimental protocols, researchers are well-equipped to synthesize, purify, and unambiguously confirm the structure of this valuable compound. The generation and publication of experimental data for this compound are strongly encouraged to fill the current knowledge gap and facilitate future research in the many fields where quinoline derivatives are of interest.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4,6,8-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4,6,8-trimethylquinoline. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic theory, computational prediction methodologies, and comparative data from analogous quinoline derivatives to construct a scientifically robust predicted spectral profile. This guide is intended to serve as a foundational resource for researchers, aiding in the identification, characterization, and quality control of this compound in various research and development applications, including its use as a versatile building block in the synthesis of dyes, pigments, and pharmaceuticals.[1]

Introduction: The Structural and Functional Significance of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable physicochemical properties.[2] The strategic placement of three methyl groups on the quinoline core at positions 4, 6, and 8 is anticipated to significantly influence its electronic distribution, steric hindrance, and, consequently, its spectroscopic characteristics. Understanding the predicted NMR and IR spectral features is paramount for unambiguous structural confirmation and for monitoring chemical transformations involving this versatile intermediate.

This guide will provide an in-depth examination of the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a detailed rationale for the anticipated chemical shifts, coupling constants, and vibrational frequencies.

Caption: 2D structure of this compound.

Methodological Approach to Spectral Prediction

The spectral predictions presented herein are derived from a multi-faceted approach that combines:

-

Analysis of Structurally Analogous Compounds: Examining the experimental spectral data of quinoline and its methylated derivatives to establish the electronic and steric effects of methyl group substitution on the quinoline ring system.

-

Computational Chemistry Principles: Applying fundamental principles of NMR and IR spectroscopy to predict how the unique substitution pattern of this compound will manifest in its spectra. Several software packages and web-based tools are available for predicting NMR and IR spectra, often utilizing algorithms based on large databases of experimental data or quantum chemical calculations.[3][4][5][6][7][8][9] For instance, NMR prediction can be achieved through methods like Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks.[7]

It is crucial to note that these are predicted values and should be confirmed by experimental data once available.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the three methyl groups. The electron-donating nature of the methyl groups will influence the chemical shifts of the aromatic protons, generally causing upfield shifts compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H2 | 8.5 - 8.7 | d | J = 4.5 | The α-proton to the nitrogen is expected to be the most downfield aromatic proton. |

| H3 | 7.2 - 7.4 | d | J = 4.5 | Coupled to H2. |

| H5 | 7.6 - 7.8 | s | - | This proton is a singlet due to the adjacent methyl groups at positions 4 and 6. |

| H7 | 7.4 - 7.6 | s | - | This proton is a singlet due to the adjacent methyl groups at positions 6 and 8. |

| 4-CH₃ | 2.6 - 2.8 | s | - | The methyl group at the 4-position is typically downfield due to its proximity to the nitrogen atom. |

| 6-CH₃ | 2.4 - 2.6 | s | - | A typical chemical shift for a methyl group on a benzene ring. |

| 8-CH₃ | 2.5 - 2.7 | s | - | The methyl group at the 8-position may be slightly downfield due to steric interactions. |

Caption: Numbering of protons in this compound for NMR assignment.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the electron-donating effects of the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 158 - 160 | The carbon adjacent to the nitrogen is significantly downfield. |

| C3 | 120 - 122 | An aromatic CH carbon. |

| C4 | 144 - 146 | A quaternary carbon attached to a methyl group and adjacent to the nitrogen. |

| C4a | 147 - 149 | A quaternary carbon at the ring junction. |

| C5 | 128 - 130 | An aromatic CH carbon. |

| C6 | 135 - 137 | A quaternary carbon attached to a methyl group. |

| C7 | 125 - 127 | An aromatic CH carbon. |

| C8 | 136 - 138 | A quaternary carbon attached to a methyl group. |

| C8a | 126 - 128 | A quaternary carbon at the ring junction. |

| 4-CH₃ | 18 - 20 | A typical chemical shift for a methyl group on an aromatic ring. |

| 6-CH₃ | 21 - 23 | A typical chemical shift for a methyl group on a benzene ring. |

| 8-CH₃ | 17 - 19 | This methyl group may be slightly shielded due to steric effects. |

Predicted IR Spectrum of this compound

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H | 2850 - 3000 | Medium | Stretching |

| Aromatic C=C | 1500 - 1600 | Medium-Strong | Stretching |

| Quinoline Ring | 1450 - 1550 | Medium-Strong | Skeletal Vibrations |

| C-N | 1314 - 1325 | Medium | Stretching[10] |

| C-H Bending (in-plane) | 1000 - 1300 | Medium | Bending |

| C-H Bending (out-of-plane) | 750 - 900 | Strong | Bending |

The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings.

Caption: Workflow for the prediction of spectroscopic data.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on established scientific principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, and IR spectra serve as a valuable reference for the identification and characterization of this compound in the absence of published experimental data. It is recommended that these predictions be validated experimentally to establish a definitive spectroscopic database for this compound, which will further support its application in chemical synthesis and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. researchgate.net [researchgate.net]

- 6. KnowItAll Solutions for NMR - Wiley Science Solutions [sciencesolutions.wiley.com]

- 7. acdlabs.com [acdlabs.com]

- 8. IR spectra prediction [cheminfo.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tautomerism in Substituted Quinoline-2-thiol Derivatives

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often underestimated phenomenon in medicinal chemistry and drug development.[1][2] The quinoline-2-thiol scaffold, a privileged structure in numerous biologically active compounds, exists in a delicate balance between its thiol and thione tautomeric forms. This equilibrium is not static; it is profoundly influenced by the electronic and steric nature of substituents on the quinoline ring, as well as by the surrounding microenvironment. Understanding and predicting this tautomeric preference is paramount, as the dominant species dictates the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile.[3][4] This guide provides a comprehensive exploration of the thiol-thione tautomerism in substituted quinoline-2-thiol derivatives, detailing the underlying principles, the impact of substitution patterns, and the robust analytical methodologies required for its characterization.

The Fundamental Equilibrium: Thiol vs. Thione

Quinoline-2-thiol undergoes prototropic tautomerism, existing as an equilibrium between two distinct forms: the aromatic quinoline-2-thiol (thiol form) and the non-aromatic quinoline-2(1H)-thione (thione form).

Contrary to what might be assumed from the preservation of aromaticity in the thiol form, extensive experimental and computational evidence confirms that the thione form is the major, more stable tautomer in most conditions.[5][6] Quantum mechanical calculations using Density Functional Theory (DFT) have quantified this preference, showing the thione tautomer to be more stable by approximately 5.83 kcal/mol.[7][8] This stability is largely attributed to the greater strength of the C=O and N-H bonds in the amide-like thione structure compared to the C=N and S-H bonds in the thiol form.

Caption: Thiol-Thione Tautomeric Equilibrium in the Quinoline-2-thiol system.

The Role of Substituents: Tuning the Tautomeric Balance

The true power of this scaffold in drug design lies in the ability to modulate the tautomeric equilibrium through strategic substitution on the quinoline ring. The electronic properties of the substituent exert a "push-pull" effect on the electron density within the ring system, thereby stabilizing one tautomer over the other.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease electron density in the ring. To counteract this deficiency, the system may favor the thiol tautomer to restore the highly stable, fully aromatic quinoline system. This delocalization helps to stabilize the electron-poor ring.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) increase electron density in the ring. This additional electron density can further stabilize the already favored thione form by enhancing the polarity of the amide-like structure.

The position of the substituent is also critical. Groups at the C4, C6, and C8 positions, which are in conjugation with the heterocyclic part of the molecule, will have the most pronounced electronic influence on the equilibrium.

Caption: How EWGs and EDGs modulate the thiol-thione equilibrium.

Solvent Polarity Effects

The choice of solvent can significantly shift the tautomeric balance.[9] The thione tautomer, with its polar amide-like group, is more stabilized by polar solvents (e.g., water, ethanol, DMSO) through dipole-dipole interactions and hydrogen bonding.[10] Conversely, in nonpolar solvents (e.g., dioxane, chloroform), the less polar, aromatic thiol form may become more predominant.[9] This is a critical consideration during biological assays and formulation development.

Analytical Characterization: A Multi-faceted Approach

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. No single method is sufficient; a self-validating system relies on the convergence of data from multiple independent analyses.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for quantitatively assessing tautomeric ratios in solution.[11][12] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[12]

-

¹H NMR: The thione form will exhibit a characteristic N-H proton signal (often broad, δ 12-14 ppm), while the thiol form will show an S-H proton signal (typically sharper, δ 3-5 ppm).

-

¹³C NMR: The C2 carbon provides a clear diagnostic signal. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield (δ > 175 ppm). In the thiol form, it is an sp² carbon bonded to sulfur (C-S) and appears much further upfield (δ ~150 ppm).

UV-Visible (UV-Vis) Spectroscopy: The two tautomers possess different chromophoric systems, leading to distinct absorption spectra. This method is excellent for qualitative assessment and for studying the influence of solvent.[13]

-

Thione Tautomer: Characterized by a strong absorption band at a longer wavelength, typically around 360-375 nm.[7][8]

-

Thiol Tautomer: Exhibits its main absorption band at a shorter wavelength, generally around 300-310 nm.[7][8]

Infrared (IR) Spectroscopy: While less useful for quantification, IR can confirm the presence of key functional groups.

-

Thione: Presence of N-H stretch (~3400 cm⁻¹) and C=S stretch (~1100-1250 cm⁻¹).

-

Thiol: Presence of a weak S-H stretch (~2550 cm⁻¹) and a C=N stretch (~1600 cm⁻¹).

Summary of Spectroscopic Data

| Technique | Tautomer | Key Diagnostic Signal | Expected Chemical Shift / Wavelength / Wavenumber |

| ¹H NMR | Thione | N-H Proton | δ 12-14 ppm |

| Thiol | S-H Proton | δ 3-5 ppm | |

| ¹³C NMR | Thione | C2 (C=S) | δ > 175 ppm |

| Thiol | C2 (C-S) | δ ~150 ppm | |

| UV-Vis | Thione | π → π* transition | λₘₐₓ ≈ 360-375 nm |

| Thiol | π → π* transition | λₘₐₓ ≈ 300-310 nm | |

| IR | Thione | N-H stretch, C=S stretch | ~3400 cm⁻¹, ~1100-1250 cm⁻¹ |

| Thiol | S-H stretch, C=N stretch | ~2550 cm⁻¹, ~1600 cm⁻¹ |

Computational Chemistry

In silico methods, particularly DFT, are indispensable for complementing experimental data.[14] They allow for:

-

Calculation of Relative Stabilities: Determining the ground-state energy difference (ΔE) between tautomers to predict the favored form.[7]

-

Prediction of Spectroscopic Data: Simulating NMR and UV-Vis spectra to aid in the assignment of experimental signals.[8]

-

Mechanistic Insights: Modeling the transition state for proton transfer to understand the kinetics of interconversion.

Experimental Workflow and Protocol

Caption: A robust workflow for the complete analysis of tautomerism.

Protocol: Quantitative Tautomer Ratio Determination by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified substituted quinoline-2-thiol derivative. Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Causality: The choice of solvent is critical as it can influence the equilibrium. Analysis in multiple solvents of varying polarity is recommended.

-

Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer. Ensure the sample has reached thermal equilibrium inside the probe (typically 5-10 minutes).

-

Data Acquisition: Record a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integration: Carefully integrate the well-resolved signal corresponding to the N-H proton of the thione tautomer and a non-exchangeable, well-resolved aromatic proton signal. Then, integrate the signal for the S-H proton of the thiol tautomer (if observable) and a corresponding aromatic proton. Self-Validation: Integrating multiple, non-overlapping peaks for each tautomer and comparing the calculated ratios provides an internal check on the accuracy of the measurement.

-

Calculation: The percentage of a given tautomer is calculated as: % Tautomer A = (Integral of Tautomer A's unique proton / (Integral of Tautomer A's unique proton + Integral of Tautomer B's unique proton)) * 100

-

Repeat: Repeat the experiment in at least one other solvent of different polarity to assess environmental influence on the tautomeric equilibrium.

Synthetic Considerations

Access to these valuable scaffolds can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

From 2-Chloroquinolines: A classical and robust method involves the nucleophilic aromatic substitution of a 2-chloroquinoline derivative with a sulfur nucleophile like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).[15]

-

From Quinoline N-Oxides: A modern, metal-free approach utilizes the reaction of readily available quinoline N-oxides with thiourea in the presence of an activator like triflic anhydride. This method offers high regioselectivity and generally provides good to excellent yields under mild conditions.[15][16]

Conclusion and Outlook for Drug Development

The thiol-thione tautomerism of quinoline-2-thiol derivatives is a decisive feature that governs their chemical behavior and biological function. The predominant thione form offers a unique set of hydrogen bond donors and acceptors compared to the aromatic thiol form. For drug development professionals, recognizing that a synthesized compound is not a single entity but a dynamic equilibrium is the first step toward rational drug design.

Future work in this area should focus on building comprehensive quantitative structure-tautomer relationship (QSTR) models. By systematically synthesizing a library of derivatives with diverse electronic and steric properties and analyzing their tautomeric ratios under various conditions, it will be possible to develop predictive algorithms. These tools will enable medicinal chemists to fine-tune the tautomeric equilibrium in silico, thereby designing molecules that preferentially adopt the bioactive conformation, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

- 1. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO | Semantic Scholar [semanticscholar.org]

- 6. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO » Growing Science [growingscience.com]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis Methods

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyridine ring, stands as one of the most vital and enduring privileged structures in medicinal chemistry and materials science.[1][2] Its journey began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar, a discovery that would set the stage for over a century of profound chemical innovation.[1][3][4] From this humble industrial byproduct emerged a core molecular framework that now forms the backbone of a vast array of therapeutic agents.[1][5] The versatility of the quinoline ring is remarkable, with its derivatives finding critical applications as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral drugs.[5][6][7][8]

The structural elucidation of quinoline in the late 19th century ignited a flurry of synthetic exploration.[1] This era gave birth to a series of classical "named reactions" that are not only foundational to quinoline synthesis but also remain cornerstones of organic chemistry education and practice today.[1][3][6] These pioneering methods provided the initial tools for chemists to systematically construct and modify the quinoline core, enabling the structure-activity relationship (SAR) studies that would unlock its immense therapeutic potential.[1][9] This guide provides an in-depth exploration of these seminal synthetic methodologies, delving into their historical context, reaction mechanisms, and the experimental logic that has cemented their place in the annals of chemical science.

The Classical Era: Foundational Syntheses of the Quinoline Ring

The late 1800s were a period of intense discovery, with several chemists developing unique and robust methods for quinoline synthesis, many of which are still in use.[3][10] These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds or their precursors.[1][11]

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, this was one of the first and most direct methods developed for quinoline synthesis.[1][3][12][13] The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide, to yield the parent quinoline.[12][13][14]

Causality and Field Insights: The Skraup synthesis is a powerful, albeit notoriously exothermic and often violent, reaction.[1][13][14] The sulfuric acid serves a dual purpose: it acts as both a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring. The addition of ferrous sulfate (FeSO₄) is a common and critical field-proven modification to moderate the reaction's vigorous nature.[13][14]

Reaction Mechanism: The mechanism proceeds through three principal stages:

-

Acrolein Formation: Sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][12]

-

Michael Addition and Cyclization: The aniline nitrogen performs a nucleophilic 1,4-addition (Michael addition) to acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline.[15]

-

Oxidation: The dihydroquinoline intermediate is then oxidized by nitrobenzene (or another oxidizing agent) to yield the final aromatic quinoline product.[15]

Generalized Experimental Protocol (Skraup Synthesis):

-

Preparation: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Reactant Addition: To the cooled acid-glycerol mixture, slowly add the aniline derivative, followed by the oxidizing agent (e.g., nitrobenzene). Add ferrous sulfate as a moderator.

-

Heating: Heat the mixture carefully under reflux. The reaction is highly exothermic and must be controlled.

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize the excess acid carefully with a sodium hydroxide solution.

-

Purification: Subject the neutralized mixture to steam distillation. The unreacted nitrobenzene will distill first, followed by the quinoline product. The quinoline is then separated from the aqueous distillate, dried, and purified by fractional distillation.[1]

The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a variation that expanded the scope of accessible quinoline derivatives.[4][16][17] This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds.[16][17] The unsaturated carbonyl can be prepared in situ from the aldol condensation of aldehydes or ketones, making it a highly versatile method.[16]

Causality and Field Insights: This method is essentially a more flexible version of the Skraup synthesis, as it allows for the preparation of substituted quinolines by simply changing the α,β-unsaturated carbonyl component.[6][18] The reaction is typically catalyzed by strong Brønsted acids (like HCl) or Lewis acids (like ZnCl₂ or SnCl₄).[16][18] The mechanism is believed to involve a fragmentation-recombination pathway, which accounts for some of the complex product mixtures that can be observed.[18]

Reaction Mechanism: The mechanism is complex and still subject to some debate, but a widely accepted pathway involves:

-

Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

-

Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration, similar to the Skraup synthesis, to form a dihydroquinoline intermediate.

-

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline. A key feature is that an anil (Schiff base), formed from the condensation of aniline with another molecule of the carbonyl compound, can serve as the hydride acceptor (oxidizing agent) in the final aromatization step.

The Friedländer Synthesis (1882)

Reported by Paul Friedländer in 1882, this method provides a convergent and unambiguous route to substituted quinolines.[10][19][20][21] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[19][22][23]

Causality and Field Insights: The key advantage of the Friedländer synthesis is its regiochemical control. Unlike the Skraup or Doebner-von Miller reactions, the fusion of the two rings can only occur in one way, leading to a single, predictable product. This makes it exceptionally valuable for targeted synthesis in drug development. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., KOH, DBU), making it adaptable to a wide range of substrates.[19][20][22] The primary limitation is the availability or stability of the required 2-aminoaryl carbonyl starting materials.

Reaction Mechanism: Two viable mechanisms are generally proposed:[19]

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners, followed by dehydration, forms an α,β-unsaturated carbonyl compound. This is followed by intramolecular Schiff base formation (cyclization) and a final dehydration to yield the quinoline.

-

Schiff-Base-First Pathway: The 2-amino group of the aryl ketone first condenses with the carbonyl of the methylene partner to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the product.

Generalized Experimental Protocol (Friedländer Synthesis):

-

Mixing: Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the chosen catalyst (e.g., p-toluenesulfonic acid for acid catalysis, or KOH for base catalysis) in a suitable solvent like ethanol.[1]

-

Reaction: Heat the mixture under reflux until the reaction is complete, monitoring its progress using Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure substituted quinoline.[1]

The Combes Synthesis (1888)

First reported by Alphonse Combes in 1888, this method synthesizes 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[3][24][25]

Causality and Field Insights: The Combes synthesis is distinct in its use of a β-diketone substrate.[24] The reaction proceeds in two main stages: first, the formation of an enamine intermediate (a Schiff base), followed by an acid-catalyzed ring closure.[24][25] Concentrated sulfuric acid is the most common catalyst for the cyclization step, which is typically the rate-determining step.[24][25] The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone, which can be exploited to favor a desired isomer.[24]

Reaction Mechanism:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate via dehydration.[3][26]

-

Cyclization: The enamine is protonated by the strong acid catalyst. This is followed by an electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to close the six-membered ring.

-

Aromatization: The cyclized intermediate then undergoes dehydration to eliminate water and form the final aromatic quinoline product.[25]

The Conrad-Limpach-Knorr Synthesis (1887)

This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, involves the reaction of anilines with β-ketoesters.[1][27][28] A key feature of this synthesis is that the reaction conditions, specifically temperature, can be tuned to selectively produce either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines.[1][28]

Causality and Field Insights: The temperature control provides a fascinating example of kinetic versus thermodynamic product control.

-

Kinetic Control (Conrad-Limpach, ~140-160°C): At lower temperatures, the aniline's nitrogen attacks the more reactive ketone carbonyl of the β-ketoester. Subsequent thermal cyclization yields the 4-hydroxyquinoline product.[28]

-

Thermodynamic Control (Knorr, >200°C): At higher temperatures, the reaction is reversible. The aniline attacks the less reactive but thermodynamically favored ester carbonyl, forming a β-keto anilide intermediate. Cyclization of this anilide under acidic conditions leads to the 2-hydroxyquinoline product.[28]

Reaction Mechanism (Conrad-Limpach Pathway):

-

Condensation: The aniline attacks the keto-carbonyl of the β-ketoester to form an enamine ester (Schiff base intermediate).[27]

-

Thermal Cyclization: The mixture is heated, causing an electrocyclic ring closure. The nitrogen lone pair pushes electron density through the conjugated system, and the aniline ring attacks the ester carbonyl, eliminating ethanol.

-

Tautomerization: The resulting product exists predominantly in the 4-quinolone tautomeric form rather than the 4-hydroxyquinoline form.[28]

Comparative Summary of Classical Quinoline Syntheses

The foundational methods for quinoline synthesis each offer unique advantages and are suited for different synthetic goals. The choice of method depends on the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions.

| Synthesis Method | Year | Key Reactants | Conditions | Common Products |

| Skraup | 1880 | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), High Temp. | Unsubstituted or Benzo-ring substituted Quinolines |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted), Heat | 2- and/or 4-substituted Quinolines |

| Friedländer | 1882 | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalyst, Heat | Regio-defined Polysubstituted Quinolines |

| Combes | 1888 | Aniline, β-Diketone | Strong Acid Catalyst (e.g., H₂SO₄), Heat | 2,4-disubstituted Quinolines |

| Conrad-Limpach-Knorr | 1887 | Aniline, β-Ketoester | Heat (Temperature dictates product) | 4-Hydroxyquinolines (lower temp) or 2-Hydroxyquinolines (higher temp) |

Evolution to Modern and Green Synthesis

While the classical named reactions are foundational, their often harsh conditions (strong acids, high temperatures, toxic reagents) and limited functional group tolerance have driven the development of more efficient and environmentally benign methodologies.[29][30][31] Modern quinoline synthesis prioritizes sustainability, efficiency, and molecular diversity.[9][32]

Key advancements include:

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][29]

-

Green Catalysts and Solvents: There is a strong focus on using reusable catalysts, such as nanocatalysts or solid-supported acids, and environmentally friendly solvents like water, ethanol, or ionic liquids.[9][21][31][32] Some reactions are even performed under solvent-free conditions.[29][31]

-

Multicomponent Reactions (MCRs): Modern strategies often employ MCRs, where three or more reactants are combined in a single step to build complex quinoline structures with high atom economy and efficiency.[33][34] The Povarov reaction is a prime example of an MCR used to generate complex quinolines.[33]

-

Metal-Free Synthesis: To avoid issues with toxic or expensive transition metals, numerous metal-free synthetic routes have been developed, often relying on iodine, acid/base catalysis, or photocatalysis.[4][6][35]

These modern approaches build upon the fundamental mechanistic principles established by the pioneers of the 19th century, refining their logic to meet the demands of 21st-century chemistry for sustainability, precision, and speed.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. jptcp.com [jptcp.com]

- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 13. Skraup reaction - Wikipedia [en.wikipedia.org]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. pubs.acs.org [pubs.acs.org]